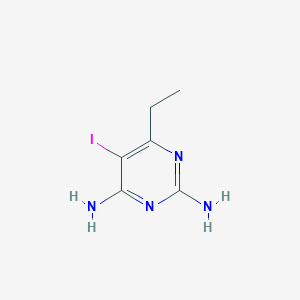

6-Ethyl-5-iodopyrimidine-2,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-5-iodopyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN4/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3,(H4,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTNJKBQOYRJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460259 | |

| Record name | 6-Ethyl-5-iodopyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514854-13-8 | |

| Record name | 6-Ethyl-5-iodopyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Ethyl-5-iodopyrimidine-2,4-diamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 6-Ethyl-5-iodopyrimidine-2,4-diamine

Abstract

This compound is a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, designed for researchers and professionals in drug development and medicinal chemistry. The synthesis is presented in a logical sequence, starting from readily available precursors and proceeding through the construction of the core pyrimidine structure, followed by regioselective iodination. This document emphasizes the rationale behind the chosen synthetic strategy and provides detailed, step-by-step protocols to ensure reproducibility.

Introduction and Strategic Overview

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The 2,4-diaminopyrimidine moiety, in particular, is a well-established pharmacophore known for its ability to mimic purine bases and interact with a variety of biological targets. The introduction of an ethyl group at the 6-position and an iodine atom at the 5-position provides valuable handles for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space in drug discovery programs.

The synthetic strategy outlined in this guide is a convergent and efficient two-step process:

-

Formation of the 6-ethyl-2,4-diaminopyrimidine core: This is achieved through the condensation of guanidine with a suitable β-keto ester, namely ethyl 3-oxopentanoate. This approach directly installs the desired ethyl group at the 6-position of the pyrimidine ring.

-

Regioselective iodination: The subsequent iodination at the electron-rich 5-position of the 6-ethylpyrimidine-2,4-diamine intermediate is accomplished using an electrophilic iodine source, such as N-iodosuccinimide (NIS).

This pathway is advantageous due to its use of commercially available starting materials, straightforward reaction conditions, and generally high yields.

Synthesis Pathway

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 6-Ethylpyrimidine-2,4-diamine

The formation of the pyrimidine ring is achieved through a classical condensation reaction between guanidine and a β-dicarbonyl compound.[1][2] In this case, ethyl 3-oxopentanoate provides the C3-backbone with the desired ethyl substituent. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which deprotonates the guanidine to its free base form, the active nucleophile.

Mechanism: The reaction proceeds via a nucleophilic attack of the guanidine on the two electrophilic carbonyl carbons of the β-keto ester, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

Detailed Protocol:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Guanidine: Once the sodium has completely dissolved, add guanidine hydrochloride (1.05 eq.) to the sodium ethoxide solution and stir for 15-20 minutes.

-

Addition of β-Keto Ester: To the resulting suspension, add ethyl 3-oxopentanoate (1.0 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 6-ethylpyrimidine-2,4-diamine as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| Ethyl 3-oxopentanoate | 1.0 eq. | C3-synthon with ethyl group |

| Guanidine Hydrochloride | 1.05 eq. | N-C-N synthon |

| Sodium | 1.0 eq. | Base precursor |

| Anhydrous Ethanol | - | Solvent and reactant |

| Temperature | Reflux | To drive the reaction to completion |

| Reaction Time | 4-6 hours | - |

| Expected Yield | 70-85% | - |

Step 2: Synthesis of this compound

The final step involves the electrophilic iodination of the 6-ethylpyrimidine-2,4-diamine intermediate. The pyrimidine ring, activated by the two amino groups, readily undergoes electrophilic substitution at the 5-position.[3] N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The π-electrons of the pyrimidine ring attack the electrophilic iodine of NIS, forming a sigma complex (Wheland intermediate). Subsequent deprotonation restores the aromaticity of the ring, yielding the 5-iodo product.

Detailed Protocol:

-

Dissolution: In a round-bottom flask, dissolve 6-ethylpyrimidine-2,4-diamine (1.0 eq.) in a suitable aprotic solvent, such as acetonitrile or dichloromethane.

-

Addition of NIS: Add N-iodosuccinimide (1.1 eq.) portion-wise to the solution at room temperature, while stirring.

-

Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction and Isolation: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a pure solid.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 6-Ethylpyrimidine-2,4-diamine | 1.0 eq. | Substrate |

| N-Iodosuccinimide (NIS) | 1.1 eq. | Iodinating agent |

| Acetonitrile | - | Solvent |

| Temperature | Room Temperature | - |

| Reaction Time | 2-4 hours | - |

| Expected Yield | 85-95% | - |

Safety Considerations

-

Sodium metal: Highly reactive with water and alcohols. Handle with care under an inert atmosphere.

-

Phosphorus oxychloride (if used for chlorination): Corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

N-Iodosuccinimide: Can be an irritant. Avoid inhalation and contact with skin and eyes.

-

Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these chemical syntheses.

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By following the outlined protocols, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The strategic choice of a direct condensation to form the 6-ethylpyrimidine core, followed by a high-yielding iodination step, makes this an attractive route for both small-scale and larger-scale preparations.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Ethyl-5-iodopyrimidine-2,4-diamine

Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence in nature, most notably as a fundamental component of nucleic acids, allows pyrimidine derivatives to readily interact with biological systems. This inherent biocompatibility, coupled with versatile synthetic accessibility, has led to an explosion of research into pyrimidine-based compounds for a wide array of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antihypertensive agents.[3][4] The landscape of FDA-approved drugs featuring this scaffold continues to expand, underscoring its importance in addressing diverse medical needs.

6-Ethyl-5-iodopyrimidine-2,4-diamine (CAS No. 514854-13-8) is a member of this vital class of compounds.[5][6] Its structure, featuring a diaminopyrimidine core substituted with an ethyl group and an iodine atom, suggests its potential as a versatile intermediate in the synthesis of more complex molecules and as a candidate for biological screening. The presence of the iodo-substituent, in particular, opens avenues for further functionalization through cross-coupling reactions, a common strategy in modern drug development.[7]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Recognizing that detailed experimental data for this specific molecule is not widely published, this document serves as a practical framework for researchers. It outlines the essential characterization protocols, explains the scientific rationale behind these experimental choices, and provides the necessary tools for scientists in drug discovery and development to thoroughly investigate this and similar pyrimidine derivatives.

Core Molecular Attributes

A foundational understanding of a molecule begins with its basic structural and identifying information. For this compound, these core attributes are summarized below.

| Property | Value | Source |

| CAS Number | 514854-13-8 | [5][6] |

| Molecular Formula | C₆H₉IN₄ | [5] |

| Molecular Weight | 264.07 g/mol | [5] |

| Chemical Structure | (Structure drawn based on IUPAC name) | |

| ||

| Physical Form | Solid | [5] |

Synthesis and Purification: A Proposed Experimental Workflow

Caption: A proposed workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol (Hypothetical)

-

Synthesis of 2,4-Diamino-6-hydroxypyrimidine:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.[8]

-

Add ethyl cyanoacetate to the cooled solution.[8]

-

In a separate flask, prepare a solution of guanidine from guanidine hydrochloride and sodium ethoxide.[8]

-

Combine the two solutions and reflux for several hours.[8]

-

Evaporate the solvent, dissolve the residue in hot water, and acidify with acetic acid to precipitate the product.[8]

-

-

Chlorination to 2,4-Diamino-6-chloropyrimidine:

-

React the 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) under reflux conditions. This is a standard method for converting hydroxypyrimidines to their chloro derivatives.

-

-

Introduction of the Ethyl Group:

-

The chloro-pyrimidine can be reacted with an ethylating agent, such as ethylmagnesium bromide (a Grignard reagent), in an appropriate solvent like THF. This nucleophilic substitution will replace the chlorine atom with an ethyl group.

-

-

Iodination:

-

The resulting 6-ethyl-pyrimidine-2,4-diamine can then be iodinated at the 5-position. Due to the electron-donating nature of the amino and ethyl groups, the pyrimidine ring is activated towards electrophilic substitution. A common iodinating agent for such reactions is N-iodosuccinimide (NIS) in a solvent like acetonitrile or DMF.

-

Purification Protocol

-

Column Chromatography: The crude product can be purified using silica gel column chromatography.[9] The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the product and any impurities.[9]

-

Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for obtaining highly pure crystalline material.

Physicochemical Property Determination: Methodologies and Rationale

The following section details the experimental protocols for determining the key physicochemical properties of this compound.

Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Method

-

Sample Preparation:

-

Measurement:

-

Place the capillary tube in a melting point apparatus.[2][10]

-

Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[1] The melting point is reported as the range T1-T2.

-

Caption: Workflow for melting point determination.

Solubility

Solubility is a crucial parameter in drug development, as a compound must be in solution to be absorbed and exert its biological effect.[11] Both kinetic and thermodynamic solubility are important to measure.

Experimental Protocol: Equilibrium (Thermodynamic) Solubility Shake-Flask Method

-

Preparation:

-

Prepare a series of buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[12]

-

Add an excess of the solid compound to a known volume of each buffer in a sealed vial.[3] This ensures that an equilibrium between the solid and dissolved states can be reached.[11]

-

-

Incubation:

-

Analysis:

-

After incubation, separate the undissolved solid from the solution by centrifugation or filtration.[3]

-

Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][11]

-

The measured concentration represents the thermodynamic solubility at that specific pH.

-

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one.[14][15] It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[15]

Experimental Protocol: Shake-Flask Method

-

Phase Preparation:

-

Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic phase (typically n-octanol).[16]

-

Pre-saturate each phase with the other by mixing them and allowing them to separate.

-

-

Partitioning:

-

Dissolve a known amount of the compound in one of the phases.

-

Add a known volume of the second phase and shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

-

Analysis:

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using an appropriate analytical technique like HPLC-UV.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals for the ethyl group (a quartet and a triplet), and signals for the amine protons. The chemical shifts of the amine protons can be broad and may exchange with deuterium in the presence of D₂O.

-

¹³C NMR: This provides information about the carbon skeleton of the molecule.[17][18] For the target compound, six distinct carbon signals are expected. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, I) and the aromaticity of the pyrimidine ring.

Illustrative ¹³C NMR Chemical Shift Ranges for Pyrimidine Derivatives:

| Carbon Environment | Typical Chemical Shift (ppm) |

| C=C (aromatic) | 100 - 150 |

| C=N (in pyrimidine ring) | 150 - 165 |

| C-NH₂ | 155 - 165 |

| C-I | 80 - 100 |

| -CH₂- | 20 - 40 |

| -CH₃ | 10 - 20 |

Note: These are approximate ranges and can vary based on the specific molecular structure and solvent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. For this compound, the expected monoisotopic mass is approximately 263.98 g/mol .

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for quantifying its concentration in solutions (e.g., from solubility studies).[19][20]

Typical HPLC Method for Pyrimidine Derivatives:

-

Column: A reversed-phase column (e.g., C18) is commonly used.[19]

-

Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium formate or phosphate buffer) is typically employed.[21][22]

-

Detection: UV detection is suitable for pyrimidine derivatives due to the UV absorbance of the aromatic ring.[19] A photodiode array (PDA) detector can provide spectral information to confirm peak identity.

Conclusion and Future Directions

This compound represents a promising scaffold for further chemical exploration in the field of drug discovery. This guide has provided a comprehensive framework for its synthesis, purification, and detailed physicochemical characterization. By systematically applying the outlined protocols, researchers can generate the critical data needed to evaluate its potential as a lead compound or a key intermediate. The methodologies described herein are not only applicable to the title compound but also serve as a robust template for the investigation of other novel pyrimidine derivatives. Future work should focus on the experimental execution of these protocols to build a complete physicochemical profile of this compound, paving the way for its potential application in the development of new therapeutic agents.

References

- 1. byjus.com [byjus.com]

- 2. youtube.com [youtube.com]

- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. This compound | 514854-13-8 [sigmaaldrich.com]

- 6. rndmate.com [rndmate.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pennwest.edu [pennwest.edu]

- 11. pharmatutor.org [pharmatutor.org]

- 12. who.int [who.int]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 21. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 22. Sigma-Aldrich [sigmaaldrich.com]

The Strategic Intermediate: A Technical Guide to 6-Ethyl-5-iodopyrimidine-2,4-diamine

CAS Number: 514854-13-8 Molecular Formula: C₆H₉IN₄ Molecular Weight: 264.07 g/mol

Introduction

6-Ethyl-5-iodopyrimidine-2,4-diamine is a pivotal heterocyclic organic compound that serves as a highly versatile intermediate in the synthesis of a wide array of biologically active molecules. Its structure, featuring a diaminopyrimidine core substituted with an ethyl group and an iodine atom, makes it an ideal scaffold for medicinal chemists. The electron-rich diaminopyrimidine system is a well-established pharmacophore found in numerous therapeutic agents, while the iodine atom at the 5-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. This guide offers an in-depth exploration of the synthesis, properties, and applications of this key synthetic building block, tailored for researchers and professionals in drug discovery and development.

Physicochemical Properties

While comprehensive experimental data for this compound is not extensively published in readily accessible literature, its basic properties and handling information have been compiled from supplier safety data sheets and catalogues.

| Property | Value | Source |

| CAS Number | 514854-13-8 | - |

| Molecular Formula | C₆H₉IN₄ | [1] |

| Molecular Weight | 264.07 g/mol | [1] |

| Appearance | Solid (form not specified) | - |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | Sigma-Aldrich |

Synthesis of this compound

The synthesis of this compound is achieved through a direct iodination of its non-iodinated precursor, 6-ethylpyrimidine-2,4-diamine. The following workflow outlines the synthetic pathway, starting from the construction of the pyrimidine ring.

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of the Precursor, 6-Ethylpyrimidine-2,4-diamine

The foundational 2,4-diaminopyrimidine scaffold is typically constructed via the condensation of guanidine with a β-ketoester.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in a suitable alcohol, such as ethanol.

-

Base Addition: To the guanidine solution, add a strong base, such as sodium ethoxide, to generate the free guanidine base in situ.

-

Condensation: Add ethyl propionylacetate to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours to drive the cyclocondensation reaction to completion.

-

Work-up and Isolation: After cooling, the reaction mixture is typically neutralized with an acid (e.g., acetic acid) to precipitate the product. The solid is then collected by filtration, washed with a cold solvent, and dried to yield 6-ethylpyrimidine-2,4-diamine.

Part 2: Iodination to Yield this compound

The key transformation to the target compound involves the electrophilic iodination at the electron-rich 5-position of the pyrimidine ring. A reported method utilizes iodine monochloride as the iodinating agent[2].

Experimental Protocol:

-

Dissolution: Prepare a suspension of 6-ethylpyrimidine-2,4-diamine (1.0 equivalent) in methanol at 20°C.

-

Iodination: To the stirred suspension, add a solution of iodine monochloride (ICl) in methanol. The reaction is typically carried out for approximately 2 hours at room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching any excess iodine reagent, followed by extraction and purification. The product, this compound, is isolated as a solid. A reported yield for this reaction is 86%[2].

Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), and signals for the two amino groups, which may appear as broad singlets. The absence of a proton signal at the 5-position of the pyrimidine ring would confirm successful iodination.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the ethyl group carbons and the four pyrimidine ring carbons, with the carbon at the 5-position being significantly shifted due to the attachment of the iodine atom.

-

IR Spectroscopy: The infrared spectrum should display characteristic N-H stretching vibrations for the primary amine groups, as well as C=N and C=C stretching frequencies of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (264.07 g/mol ).

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The strategic placement of the iodine atom makes this compound a valuable substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the facile introduction of various aryl and heteroaryl moieties at the 5-position, leading to the synthesis of diverse libraries of compounds for drug discovery.

Caption: Suzuki-Miyaura coupling of this compound.

Synthesis of Pyrimethamine Analogues

This compound is a key intermediate in the synthesis of the antimalarial drug Pyrimethamine and its analogues[3]. Pyrimethamine is 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine.

Experimental Protocol for Suzuki Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), 4-chlorophenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃, Na₂CO₃) in a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

-

Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 5-aryl-6-ethylpyrimidine-2,4-diamine.

Development of Renin Inhibitors

The 2,4-diaminopyrimidine scaffold is a known template for the development of renin inhibitors, which are used to treat hypertension[4]. By coupling this compound with various complex boronic acids, novel non-peptidic, small molecule renin inhibitors can be synthesized and evaluated for their therapeutic potential. The ethyl group at the 6-position and the substituent introduced at the 5-position can be tailored to optimize binding to the active site of the renin enzyme.

Conclusion

This compound stands out as a strategically important intermediate in medicinal chemistry. Its straightforward synthesis and the reactivity of the iodine atom at the 5-position provide a reliable and versatile platform for the generation of diverse molecular architectures. The ability to readily introduce a wide range of substituents via Suzuki-Miyaura coupling makes it an invaluable tool in the quest for novel therapeutics, particularly in the fields of infectious diseases and cardiovascular medicine. This guide provides a foundational understanding of this key building block, empowering researchers to leverage its full potential in their drug discovery endeavors.

References

- 1. patents.justia.com [patents.justia.com]

- 2. US3919229A - Pyrimidine derivatives and process for preparing the same - Google Patents [patents.google.com]

- 3. CN105439900A - Synthesis method of pyrimethamine drug intermediate p-chlorobenzonitrile - Google Patents [patents.google.com]

- 4. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]

The 2,4-Diaminopyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide on the Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This versatility has led to the development of a diverse range of therapeutic agents, from antimicrobial and antiprotozoal drugs to a new generation of targeted cancer therapies. This guide provides a comprehensive overview of the primary mechanisms of action of 2,4-diaminopyrimidine derivatives, offering insights for researchers and drug development professionals seeking to leverage this remarkable scaffold.

Dihydrofolate Reductase (DHFR) Inhibition: The Classic Mechanism

The initial therapeutic success of 2,4-diaminopyrimidine derivatives stemmed from their potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolic pathway.[1][2][3][4] Folic acid is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making it vital for cell division and growth.[3][4] By blocking DHFR, these compounds disrupt the conversion of dihydrofolate (DHF) to its active form, tetrahydrofolate (THF), leading to a depletion of essential precursors for DNA synthesis and ultimately causing cell death.[1][3]

A key to the success of these drugs is their selective toxicity. They exhibit a significantly higher binding affinity for the DHFR enzyme in prokaryotes and protozoa compared to the mammalian counterpart.[1][4] This selectivity allows for the targeting of pathogens with minimal impact on the host's folate metabolism.

Notable DHFR Inhibitors:

-

Trimethoprim: A widely used antibiotic, particularly for urinary tract infections, that selectively inhibits bacterial DHFR.[1][4][5] Its efficacy is often enhanced when used in combination with sulfamethoxazole, which targets an earlier step in the folate synthesis pathway, creating a synergistic effect.[1][4][6]

-

Pyrimethamine: An antiprotozoal agent used in the treatment of malaria and toxoplasmosis.[2][3][7] Similar to trimethoprim, it is often used in combination with sulfonamides to achieve a more potent therapeutic effect.[2][3]

Mechanism of Resistance:

Resistance to DHFR inhibitors can emerge through mutations in the gene encoding the DHFR enzyme.[2] These mutations can alter the enzyme's structure, reducing the binding affinity of the drug and diminishing its inhibitory effect.[2]

Experimental Protocol: DHFR Inhibition Assay

A standard method to determine the inhibitory potential of a 2,4-diaminopyrimidine derivative against DHFR is a spectrophotometric assay.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the 2,4-diaminopyrimidine test compound in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

Prepare solutions of recombinant DHFR enzyme, DHF, and NADPH in the reaction buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the reaction buffer.

-

Add varying concentrations of the test compound to the wells.

-

Add a fixed concentration of the DHFR enzyme to each well.

-

Incubate the plate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

-

Visualizing the DHFR Inhibition Pathway

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides and 2,4-diaminopyrimidine derivatives.

Kinase Inhibition: A New Frontier in Targeted Therapy

More recently, the 2,4-diaminopyrimidine scaffold has emerged as a powerful platform for the development of potent and selective kinase inhibitors.[8][9][10][11][12][13][14][15][16][17] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 2,4-diaminopyrimidine core serves as an excellent "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket.[16] This interaction provides a stable anchor for the inhibitor, allowing for the exploration of various substituents to achieve potency and selectivity against specific kinases.

Key Kinase Targets of 2,4-Diaminopyrimidine Derivatives:

-

Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression.[8][9] Derivatives targeting CDK7 have shown promise in cancer therapy by inducing cell cycle arrest and apoptosis.[8][9]

-

p21-Activated Kinase 4 (PAK4): Overexpression of PAK4 is associated with several cancers. Novel 2,4-diaminopyrimidine derivatives have been developed as potent PAK4 inhibitors.[10]

-

Hematopoietic Progenitor Kinase 1 (HPK1): As a negative regulator of T-cell receptor signaling, HPK1 is a promising target for cancer immunotherapy.[13][14] 2,4-diaminopyrimidine-based inhibitors can enhance T-cell activation.[13]

-

Focal Adhesion Kinase (FAK): FAK is involved in cell adhesion, migration, and survival, and its dysregulation is implicated in cancer progression and metastasis.[15][16][17] Several 2,4-diaminopyrimidine derivatives are being investigated as FAK inhibitors.[16][17]

Structure-Activity Relationship (SAR) Insights:

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationship. For 2,4-diaminopyrimidine derivatives, modifications at various positions of the pyrimidine ring and its substituents can significantly impact their inhibitory activity and selectivity.[11][18][19] For instance, the introduction of specific functional groups can create additional interactions with the kinase active site, enhancing binding affinity and selectivity.[8][9]

Experimental Workflow: Kinase Inhibition Profiling

A common workflow to assess the inhibitory activity and selectivity of a 2,4-diaminopyrimidine derivative against a panel of kinases.

Caption: A typical workflow for identifying and characterizing 2,4-diaminopyrimidine-based kinase inhibitors.

Quantitative Data: Inhibitory Activity of Representative Derivatives

| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Reference |

| CDK7 Inhibitor | CDK7 | Compound 22 | 7.21 | [8] |

| PAK4 Inhibitor | PAK4 | Compound B6 | 5.9 | [10] |

| HPK1 Inhibitor | HPK1 | Compound 21 | 1.0 | [13] |

| HPK1 Inhibitor | HPK1 | Compound 14g | 0.15 | [14] |

Other Mechanisms and Future Directions

The versatility of the 2,4-diaminopyrimidine scaffold extends beyond DHFR and kinase inhibition. Research has demonstrated their potential as:

-

SNSR4 Antagonists: Derivatives have been developed as antagonists for sensory neuron-specific G-protein coupled receptors.[20]

-

MK2 Inhibitors: Structure-based optimization has led to the discovery of inhibitors of MAP-kinase-activated kinase 2 (MK2), which are involved in inflammatory responses.[12]

-

Growth Hormone Secretagogue Receptor (GHS-R) Antagonists: These derivatives have shown potential in decreasing food intake and body weight in preclinical studies.[21]

-

Cholinesterase and Aβ-Aggregation Inhibitors: Dual-activity compounds are being explored for the treatment of Alzheimer's disease.[22]

The continued exploration of the chemical space around the 2,4-diaminopyrimidine core, coupled with advancements in structural biology and computational modeling, promises to unveil novel therapeutic agents with improved potency, selectivity, and pharmacological properties. The adaptability of this scaffold ensures its enduring relevance in the ongoing quest for innovative medicines.

References

- 1. Trimethoprim - Wikipedia [en.wikipedia.org]

- 2. Pyrimethamine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]

- 4. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 5. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Pyrimethamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for … [ouci.dntb.gov.ua]

- 16. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2,4-diaminopyrimidine derivatives as potent growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 6-Ethyl-5-iodopyrimidine-2,4-diamine

An In-Depth Technical Guide to the Biological Activity of 6-Ethyl-5-iodopyrimidine-2,4-diamine

Authored by: Gemini, Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold

The 2,4-diaminopyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form key hydrogen bond interactions with a multitude of biological targets. This guide delves into the specific biological activities of a notable derivative, this compound. While this compound serves as a critical building block in synthetic chemistry, its intrinsic and potential biological activities, largely inferred from its structural class, are of significant interest to researchers in drug discovery. This document provides a comprehensive overview of its likely mechanisms of action, methodologies for its evaluation, and its position within the broader landscape of 2,4-diaminopyrimidine-based therapeutics.

Introduction to the 2,4-Diaminopyrimidine Class

The 2,4-diaminopyrimidine moiety is a bioisostere of the pteridine ring found in folic acid. This structural mimicry is the foundation for the class's primary mechanism of action: the inhibition of dihydrofolate reductase (DHFR).[1][2][3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[3] By inhibiting DHFR, these compounds disrupt DNA synthesis and cell proliferation, making them potent antimicrobial and anticancer agents.[1][2]

Beyond DHFR, the versatile 2,4-diaminopyrimidine scaffold has been successfully adapted to target other key enzymes, including:

-

Cyclin-Dependent Kinases (CDKs): As dual inhibitors of CDK6 and CDK9, these derivatives can halt cell cycle progression and induce apoptosis in cancer cells.[4]

-

Focal Adhesion Kinase (FAK): Derivatives have been designed as FAK inhibitors, showing potent anticancer activity against cell lines with high FAK expression.[5]

-

Renin: Novel non-peptidic renin inhibitors have been developed based on a 6-ethyl-2,4-diaminopyrimidine core.[6][7]

The specific substitutions on the pyrimidine ring at the 5 and 6 positions are critical for modulating potency and selectivity for these diverse targets.[8][9] The subject of this guide, this compound, features an ethyl group at the C6 position and an iodine atom at the C5 position, predisposing it to a range of biological activities.

Primary Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The most established biological role for 2,4-diaminopyrimidines is the inhibition of DHFR. The 2,4-diamino groups form critical hydrogen bonds with conserved acidic residues (e.g., Aspartate) in the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate.

The ethyl group at the C6 position can enhance binding by making favorable hydrophobic interactions within a specific pocket of the enzyme's active site.[2][10] The iodine atom at the C5 position is a key synthetic handle, often used for cross-coupling reactions to introduce larger substituents that can further enhance potency and selectivity. However, the halogen itself can also contribute to binding through halogen bonding and by influencing the electronic properties of the pyrimidine ring.

The inhibition of DHFR leads to the depletion of the cellular pool of tetrahydrofolate, which in turn halts the synthesis of thymidylate, purines, and ultimately DNA. This leads to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells and bacteria.

Signaling Pathway of DHFR Inhibition

References

- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating features that drive the design of selective antifolates using crystal structures of human dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Diaminopyrimidines: A Privileged Scaffold for Targeting Key Mediators of Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The diaminopyrimidine core is a versatile and highly valuable scaffold in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. This technical guide provides a comprehensive exploration of the key therapeutic targets of diaminopyrimidine compounds, with a primary focus on their well-established roles as inhibitors of dihydrofolate reductase (DHFR) and a rapidly expanding portfolio of protein kinases. We will delve into the molecular rationale behind their inhibitory activity, present quantitative data on their potency, and provide detailed experimental methodologies for target identification and validation. Furthermore, this guide will visualize the critical signaling pathways modulated by these compounds, offering a holistic view of their therapeutic potential for researchers and drug development professionals.

Introduction: The Versatility of the Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine moiety is a heterocyclic structure that has proven to be a cornerstone in the design of targeted therapies. Its remarkable success can be attributed to its ability to mimic the purine and pyrimidine bases of nucleic acids, allowing it to effectively compete for the binding sites of essential enzymes. This bioisosteric relationship has been most notably exploited in the development of antimicrobial and anticancer agents that target dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.

More recently, the diaminopyrimidine scaffold has gained significant attention as a "hinge-binding" motif in the design of protein kinase inhibitors. Its ability to form key hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding pocket, has led to the development of potent and often selective inhibitors for a wide array of kinases implicated in oncology, inflammation, and other disease areas. This guide will explore these two major classes of diaminopyrimidine-targeted therapies in detail.

Dihydrofolate Reductase: An Enduring Target for Diaminopyrimidine Inhibitors

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and RNA.[1] Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to cell death, making it an attractive target for antimicrobial and anticancer drugs.[1]

The 2,4-diaminopyrimidine core of inhibitors like trimethoprim and pyrimethamine effectively mimics the pteridine ring of the natural substrate, dihydrofolate, allowing them to bind with high affinity to the active site of the DHFR enzyme.[1]

Mechanism of DHFR Inhibition

Diaminopyrimidine-based DHFR inhibitors act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the endogenous substrate, dihydrofolate. This blockade of the folate pathway leads to a depletion of intracellular tetrahydrofolate, which in turn inhibits the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis.[2] This disruption of nucleic acid synthesis is bacteriostatic or parasiticidal.

dot

Caption: Mechanism of DHFR inhibition by diaminopyrimidine compounds.

Quantitative Data: Potency of Diaminopyrimidine DHFR Inhibitors

The inhibitory potency of diaminopyrimidine compounds against DHFR is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-known diaminopyrimidine DHFR inhibitors against their respective target organisms.

| Compound | Target Organism/Enzyme | IC50 (nM) | Reference(s) |

| Trimethoprim | Escherichia coli DHFR | 5.89 | [3] |

| Trimethoprim | Trimethoprim-resistant E. coli DHFR (Type XV) | 22,400 | [4] |

| Pyrimethamine | Plasmodium falciparum (susceptible strains) | 15.4 (mean) | [5] |

| Pyrimethamine | Plasmodium falciparum (resistant strains) | 9,440 (mean) | [5] |

| Iclaprim | Methicillin-resistant Staphylococcus aureus (MRSA) DHFR | Data not available in provided search results |

Protein Kinases: A Burgeoning Landscape of Diaminopyrimidine Targets

The human kinome comprises over 500 protein kinases that play pivotal roles in regulating virtually all cellular processes, including growth, differentiation, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them highly attractive targets for therapeutic intervention. The 2,4-diaminopyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site, mimicking the adenine moiety of ATP.[6]

FMS-like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that plays a crucial role in the development and proliferation of hematopoietic stem cells.[7] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately one-third of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[7]

Binding of the FLT3 ligand (FL) to the receptor induces dimerization and autophosphorylation, which in turn activates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[8] These pathways promote cell proliferation and inhibit apoptosis.

dot

Caption: Simplified FLT3 signaling pathway and its inhibition.

| Compound | Target | IC50 (nM) | Reference(s) |

| Compound 1 | FLT3 (wild-type) | 32 | [8] |

| Compound 5e | FLT3 (wild-type) | Kd = 3.6 | [8] |

| Compound 6k | FLT3-ITD | 4 | [9] |

| Midostaurin | FLT3-ITD | ~10 | [10] |

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2)

MK2 is a serine/threonine kinase that is a downstream substrate of the p38 MAPK signaling pathway.[11] This pathway is activated by cellular stress and inflammatory stimuli, and MK2 plays a critical role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6.[12][13]

Upon activation by p38 MAPK, MK2 translocates from the nucleus to the cytoplasm, where it phosphorylates various substrates involved in mRNA stability and translation of inflammatory cytokines.

dot

Caption: The p38/MK2 signaling pathway leading to inflammation.

| Compound | Target | IC50 (nM) | Reference(s) |

| Compound 15 | MK2 | 19 | [2] |

| Compound 31a | MK2 | Data not available in provided search results | [2] |

| Compound 31b | MK2 | Data not available in provided search results | [2] |

| MK2-IN-3 | MK2 | 0.85 | [14] |

Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction and is also involved in signaling by growth factor receptors.[15] It is a key regulator of cell adhesion, migration, proliferation, and survival. Overexpression and increased activity of FAK are observed in a variety of human cancers and are associated with tumor progression and metastasis.[16][17]

Upon integrin engagement with the extracellular matrix, FAK is autophosphorylated at Tyr397, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates a multitude of downstream substrates, activating pathways such as PI3K/AKT and MAPK, which promote cell migration and survival.[3]

dot

Caption: FAK signaling in cell migration and survival.

| Compound | Target | IC50 (nM) | Reference(s) |

| TAE-226 | FAK | 5.5 - 6.3 | [1][6] |

| PF-573228 | FAK | 4 | [6] |

| Compound A12 | FAK | Cellular IC50: 94-130 | [1] |

| Compound 55 | FAK | 0.6 | [6] |

Other Emerging Kinase Targets

The versatility of the diaminopyrimidine scaffold has led to its exploration as an inhibitor for a growing number of other therapeutically relevant kinases.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) and Aurora B Kinase: Dual inhibitors targeting both VEGFR-2, a key mediator of angiogenesis, and Aurora B, a crucial regulator of mitosis, have been developed.[8]

-

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition can enhance anti-tumor immunity.[18][19]

-

Casein Kinase 1 Epsilon (CK1ε): CK1ε is involved in the Wnt signaling pathway, which is often dysregulated in cancer.[16][20]

Experimental Protocols for Target Identification and Validation

The identification and validation of diaminopyrimidine compound targets are crucial steps in the drug discovery process. A combination of biochemical and cell-based assays is typically employed.

Dihydrofolate Reductase (DHFR) Enzyme Assay (Spectrophotometric)

This biochemical assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.

Methodology:

-

Reagent Preparation:

-

Prepare a 10x Assay Buffer (e.g., 500 mM potassium phosphate buffer, pH 7.5).

-

Prepare a stock solution of dihydrofolic acid (DHF) substrate (e.g., 10 mM in 1x Assay Buffer).

-

Prepare a stock solution of NADPH (e.g., 10 mM in water).

-

Prepare serial dilutions of the diaminopyrimidine inhibitor in an appropriate solvent (e.g., DMSO).

-

Dilute the purified DHFR enzyme to the desired concentration in 1x Assay Buffer.

-

-

Assay Procedure (in a 96-well UV-transparent plate):

-

To each well, add 1x Assay Buffer, NADPH solution (final concentration typically 100-200 µM), and the diaminopyrimidine inhibitor at various concentrations.

-

Initiate the reaction by adding the DHFR enzyme.

-

Immediately before reading, add the DHF substrate (final concentration typically 50-100 µM).

-

Measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Kinase Inhibition Assays

The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the phosphorylation of a FRET-based peptide substrate.

Methodology:

-

Reagent Preparation:

-

Prepare the kinase, FRET-peptide substrate, and ATP in the appropriate kinase buffer.

-

Prepare serial dilutions of the diaminopyrimidine inhibitor.

-

-

Kinase Reaction:

-

In a 384-well plate, combine the kinase, inhibitor, and FRET-peptide substrate.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Development Reaction:

-

Add the Development Reagent, which contains a site-specific protease that cleaves the non-phosphorylated peptide, disrupting FRET.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence emission at two wavelengths (e.g., coumarin and fluorescein emission).

-

Calculate the emission ratio, which is proportional to the extent of phosphorylation.

-

Determine the percent inhibition and calculate the IC50 value as described for the DHFR assay.[21]

-

HTRF® is a TR-FRET-based technology that uses a europium cryptate-labeled antibody to detect the phosphorylation of a biotinylated substrate.

Methodology:

-

Reagent Preparation:

-

Prepare the kinase, biotinylated substrate, and ATP in the kinase buffer.

-

Prepare serial dilutions of the diaminopyrimidine inhibitor.

-

-

Kinase Reaction:

-

In a microplate, combine the kinase, inhibitor, biotinylated substrate, and ATP.

-

Incubate at room temperature for a specified time.

-

-

Detection:

-

Add the HTRF® detection reagents, which include a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

-

Incubate to allow for binding.

-

-

Data Acquisition and Analysis:

-

Measure the time-resolved fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF® ratio and determine the percent inhibition and IC50 value.[22]

-

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]

- 7. Reactome | FLT3 Signaling [reactome.org]

- 8. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

- 9. Assay of dihydrofolate reductase activity by monitoring tetrahydrofolate using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are MAPKAPK2 inhibitors and how do they work? [synapse.patsnap.com]

- 13. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Signal transduction by focal adhesion kinase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MAPKAPK2 - Wikipedia [en.wikipedia.org]

- 20. Casein kinase 1 isoform epsilon - Wikipedia [en.wikipedia.org]

- 21. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]

- 22. resources.revvity.com [resources.revvity.com]

A Technical Guide to the X-ray Crystallography of 6-Ethyl-5-iodopyrimidine-2,4-diamine: From Crystal Growth to Structural Insights for Drug Discovery

Introduction: The 'Why' Behind the Structure

In the landscape of modern medicinal chemistry, pyrimidine derivatives are a cornerstone scaffold, forming the basis of numerous therapeutic agents.[1] The compound 6-Ethyl-5-iodopyrimidine-2,4-diamine represents a molecule of significant interest, not merely as a structural building block, but as a strategic tool for rational drug design.[2] Its utility is amplified by the presence of a strategically positioned iodine atom. Understanding the precise three-dimensional arrangement of this molecule through X-ray crystallography is paramount, as it unlocks a detailed map of its geometric and electronic features.

This guide provides an in-depth, field-proven methodology for determining and analyzing the crystal structure of this compound. The true value of this structural data lies in its application. For researchers in drug development, this information is critical for understanding and engineering molecular interactions, particularly the powerful and directional non-covalent force known as halogen bonding.[3][4] The iodine atom in our target molecule is not a passive substituent; it is an active participant, capable of forming strong halogen bonds with protein targets, thereby enhancing binding affinity and selectivity.[5][6][7] This guide will detail the complete workflow, from obtaining diffraction-quality crystals to the final validation and analysis of the atomic model, providing the foundational knowledge needed to leverage this structure in sophisticated drug discovery programs.

Part 1: The Foundation: From Powder to High-Quality Single Crystal

The journey to a high-resolution crystal structure begins with the most critical, and often most challenging, step: growing a single crystal of sufficient size and quality. A poor-quality crystal will yield poor-quality data, regardless of the sophistication of the downstream instrumentation and software.[8] The protocol described here is a self-validating system designed to systematically explore the crystallization parameter space.

Material Purity and Solvent Screening

The purity of the starting material is non-negotiable. Commercially available this compound (CAS 514854-13-8) should be of the highest possible purity (≥98%).[9] The first experimental step is a systematic solvent screen to identify suitable candidates for crystallization. The ideal solvent is one in which the compound has moderate solubility at room temperature, with solubility increasing significantly with temperature.

Experimental Protocol: Solvent Solubility Screen

-

Place ~1-2 mg of the compound into several small, clear glass vials.

-

To each vial, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing between additions.

-

Record the approximate volume of solvent required to fully dissolve the compound.

-

Gently heat the vials containing undissolved material to assess temperature-dependent solubility.

-

Causality: Solvents that dissolve the compound too readily at room temperature are poor candidates for slow cooling methods, while those that fail to dissolve it even when heated are unsuitable. This screen identifies a shortlist of promising solvents for crystallization trials. Pyrimidine derivatives often show good solubility in polar organic solvents.[10][11]

| Solvent System | Rationale for Inclusion | Expected Solubility Profile |

| Ethanol | Polar protic solvent, known to be effective for pyrimidines.[10] | Moderate to high |

| Methanol | Similar to ethanol but with higher polarity. | Moderate to high |

| Acetonitrile | Polar aprotic solvent, can offer different intermolecular interactions. | Moderate |

| Ethyl Acetate | Medium polarity, often used in solvent/anti-solvent systems. | Low to moderate |

| Dichloromethane | Non-polar, useful as a primary solvent for vapor diffusion. | Low |

| Hexane/Acetone Mix | Anti-solvent system to precisely control supersaturation. | Variable |

| Hexane/THF Mix | Alternative anti-solvent system.[10] | Variable |

Table 1: Initial solvent screening systems for this compound.

Crystallization by Vapor Diffusion

Vapor diffusion is a highly controlled method that slowly introduces an "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound in a "good" solvent, gradually inducing supersaturation and promoting the growth of well-ordered crystals.

Experimental Protocol: Hanging Drop Vapor Diffusion

-

Prepare a saturated or near-saturated solution of the compound in a suitable "good" solvent (e.g., Dichloromethane) identified from the screen.

-

Pipette 1-2 µL of this solution onto a siliconized glass coverslip.

-

Prepare a reservoir in a well plate containing 500 µL of an "anti-solvent" (e.g., Hexane).

-

Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease.

-

Place the sealed plate in a vibration-free environment at a constant temperature (e.g., 18°C).

-

Monitor for crystal growth over several days to weeks.

-

Trustworthiness: This method is self-validating. The slow diffusion rate ensures that the system approaches equilibrium gradually, which is the ideal condition for the formation of a single, well-ordered crystal lattice rather than amorphous precipitate or polycrystalline material.

Caption: Workflow for single-crystal growth via vapor diffusion.

Part 2: Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, the next step is to collect X-ray diffraction data. The goal is to obtain a dataset that is both complete (measuring as many unique reflections as possible) and has a high resolution, which is crucial for accurately defining atomic positions.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection & Mounting: Under a microscope, select a crystal with sharp edges and no visible defects. A suitable size for small-molecule diffraction is typically 0.1-0.3 mm in all dimensions. Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen (100 K) to minimize radiation damage.

-

Instrumentation: Use a single-crystal X-ray diffractometer equipped with a Molybdenum (Mo) Kα X-ray source (λ = 0.71073 Å) and a CCD or CMOS detector.[13] Small molecule crystallography often utilizes Mo sources due to lower absorption by the crystal and mounting apparatus.[13]

-

Strategy Calculation: Before the full data collection, collect a few initial frames to determine the unit cell parameters and crystal orientation. Software will then calculate an optimal data collection strategy to ensure high completeness and redundancy.[12][14]

-

Data Collection: Execute the data collection strategy. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images (frames) over a range of angles (e.g., using ω-scans).[14]

-

Data Processing: The raw diffraction images are processed using software (e.g., CrysAlisPro, SAINT). This involves three key steps:

-

Integration: Locating the diffraction spots on each frame and integrating their intensities.

-

Scaling: Applying corrections for experimental variations (e.g., beam intensity fluctuations, absorption).

-

Merging: Combining redundant measurements of the same reflections to produce a final file of unique reflections with their intensities and standard uncertainties.

-

| Parameter | Typical Value/Setting | Rationale & Causality |

| X-ray Source | Mo Kα (λ = 0.71073 Å) | Provides good resolution for small molecules and minimizes absorption effects.[13] |

| Temperature | 100 K | Reduces atomic thermal motion, leading to higher resolution data and minimizes radiation damage. |

| Detector Distance | 50-60 mm | A balance between resolving diffraction spots and capturing high-angle (high-resolution) data. |

| Frame Width | 0.5° - 1.0° per frame | Narrow slices ensure that reflections are fully captured without significant overlap.[15] |

| Exposure Time | 10 - 60 seconds/frame | Dependent on crystal diffraction strength; optimized to maximize signal-to-noise without overloading the detector. |

| Target Resolution | 0.8 Å or higher | High resolution is essential for accurately locating all atoms, including hydrogens, and for detailed analysis of bonding.[16] |

| Target Completeness | > 99% | Ensures that enough data is collected to accurately determine the structure and space group. |

Table 2: Key parameters for X-ray diffraction data collection.

Part 3: Structure Solution and Refinement: From Data to a 3D Model

With a processed reflection file in hand, the next phase is computational: solving and refining the crystal structure. This is an iterative process of building an atomic model and optimizing it to best fit the experimental diffraction data.[17] The SHELX suite of programs is the industry standard for this process.[16][18]

3.1 Structure Solution

The "phase problem" is central to crystallography: the diffraction experiment measures the intensities of reflections, but not their phases. Structure solution is the process of obtaining initial phase estimates. For this compound, the presence of the heavy iodine atom makes this process relatively straightforward using Patterson or direct methods. The heavy atom's strong scattering dominates the diffraction pattern, providing a key to unlock the initial phases.

3.2 Iterative Model Refinement

Once an initial model is obtained, it is refined against the experimental data using a least-squares procedure.[17] This process iteratively adjusts atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the observed structure factors (|Fo|) and the structure factors calculated from the model (|Fc|).

Caption: The iterative cycle of crystallographic structure refinement.

Throughout refinement, progress is monitored using the R-factor (or R1), which quantifies the agreement between the model and the data. A final R1 value below 5% for high-quality small-molecule data is considered excellent. Difference Fourier maps (Fo-Fc) are crucial, as they reveal regions where the model is incorrect; positive peaks (green) indicate missing electron density (e.g., unassigned atoms), while negative peaks (red) indicate where the model has too much electron density.[18]

Part 4: Validation and Analysis: Ensuring a Trustworthy Structure

A solved structure is not complete until it has been rigorously validated.[19][20] Validation ensures the model is chemically sensible, free of errors, and accurately represents the experimental data.[21][22]

Crystallographic Validation

The standard tool for validation is the checkCIF algorithm, often implemented through the PLATON software.[19] It generates a report with ALERTS that highlight potential issues, from simple formatting problems to severe errors in the structural model.

| Validation Metric | Target Value | Significance |

| R1 Factor | < 0.05 (5%) | A primary indicator of the agreement between the crystallographic model and the experimental data. |

| wR2 Factor | < 0.15 (15%) | A weighted R-factor based on F², generally higher than R1 but also a key indicator of fit. |

| Goodness-of-Fit (S) | ~ 1.0 | A value close to 1 indicates that the model is a good fit to the data and the error model is appropriate. |

| Max/Min Residual Density | < ±0.5 e⁻/ų | Large residual peaks in the final difference map may indicate unmodeled disorder or other errors. |

| Completeness | > 99% | Confirms that a sufficient portion of the unique diffraction data was measured. |

Table 3: Key crystallographic data and refinement statistics for structure validation.

Analysis of Intermolecular Interactions

With a validated structure, the focus shifts to chemical interpretation. For this compound, the primary interest lies in the intermolecular interactions that dictate the crystal packing. These interactions are a direct proxy for the types of interactions the molecule can form with a biological target.

-

Hydrogen Bonding: The two primary amine groups (-NH₂) are potent hydrogen bond donors. The pyrimidine ring nitrogens are strong hydrogen bond acceptors. We would expect to see a robust network of N-H···N hydrogen bonds linking molecules together.

-

Halogen Bonding: This is the key interaction of interest. The iodine atom possesses a region of positive electrostatic potential on its outer surface (a "σ-hole") directly opposite the C-I covalent bond.[7] This positive region can interact favorably with a Lewis base (an electron-rich atom), such as the nitrogen or oxygen atom of a neighboring molecule.[3][4] The geometry of this interaction is highly directional, typically with a C-I···N (or C-I···O) angle close to 180°. Analysis of the I···N distances and C-I···N angles in the crystal structure provides direct, quantitative evidence of this crucial interaction.

| Interaction Type | Donor | Acceptor | Expected Distance (Å) | Expected Angle (°) |

| Hydrogen Bond | N-H (amine) | N (pyrimidine) | 2.8 - 3.2 | > 150 |

| Halogen Bond | C-I | N (pyrimidine) | < 3.5 (sum of vdW radii) | ~ 180 |

Table 4: Expected intermolecular interactions in the crystal lattice.

Conclusion

This technical guide outlines a comprehensive and robust workflow for the single-crystal X-ray diffraction analysis of this compound. By following these field-proven protocols, researchers can obtain a high-resolution, fully validated crystal structure. The resulting atomic model provides invaluable, direct insight into the molecule's three-dimensional geometry and, most critically, its capacity for forming specific intermolecular interactions. The detailed characterization of the hydrogen and halogen bonding networks is not merely an academic exercise; it is actionable intelligence for drug development professionals, enabling the data-driven design of next-generation inhibitors that leverage these specific interactions to achieve superior potency and selectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. Special Issue “Advances in Drug Discovery and Synthesis” [mdpi.com]

- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. 514854-13-8|this compound|BLD Pharm [bldpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. What are the crystal structures of pyrimidine series compounds? - Blog [m.btcpharmtech.com]

- 12. researchgate.net [researchgate.net]